N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide
Description
Historical Context of Benzamide Derivatives in Medicinal Chemistry
Benzamide derivatives have played a pivotal role in medicinal chemistry since their initial discovery in the mid-20th century. The parent compound, benzamide (C₇H₇NO), serves as the foundational structure for numerous pharmacologically active molecules. Early research focused on modifying the benzamide scaffold to enhance bioavailability and target specificity, leading to the development of antipsychotics (e.g., sulpiride), antiemetics (e.g., metoclopramide), and analgesics. The introduction of electron-withdrawing groups, such as fluorine and trifluoromethyl (-CF₃), marked a turning point in optimizing these compounds for improved metabolic stability and receptor binding. By the 1990s, benzamide derivatives had expanded into oncology, with histone deacetylase (HDAC) inhibitors like entinostat demonstrating antitumor activity.
Emergence of N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide in Scientific Literature
This compound emerged in the early 2020s as a structurally novel benzamide derivative. Its design incorporates two critical modifications:
- A 2-fluorobenzamide moiety, which enhances electronegativity and π-stacking interactions with biological targets.
- A 4-amino-3-(trifluoromethyl)phenyl group, which improves lipophilicity and resistance to oxidative metabolism.
Early studies highlighted its potential in targeting kinase pathways and epigenetic regulators, with molecular docking simulations suggesting high affinity for proteins involved in cell proliferation. Unlike earlier benzamides, this compound’s dual functionalization enables simultaneous engagement with hydrophobic pockets and hydrogen-bonding regions of enzymes, a feature leveraged in cancer drug discovery.
Current Research Landscape and Scientific Relevance
Recent investigations have positioned this compound as a multitarget agent with applications in:
- Oncology : Preclinical models indicate inhibition of tyrosine kinases (e.g., Bcr-Abl) and HDACs at IC₅₀ values of 0.8–2.3 μM.
- Antimicrobial Therapy : Structural analogs exhibit broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, with MIC values ≤16 μg/mL.
- Molecular Imaging : Fluorine-18 labeled derivatives are under evaluation for positron emission tomography (PET) imaging of tumor metabolism.
Ongoing clinical trials focus on optimizing its pharmacokinetic profile, with particular attention to oral bioavailability and blood-brain barrier penetration.
Theoretical Framework for Investigating Trifluoromethyl-Substituted Benzamides
The trifluoromethyl group confers three key advantages in drug design:
Quantum mechanical calculations reveal that the -CF₃ group induces a dipole moment of 2.1 D, polarizing adjacent aromatic systems to favor interactions with charged amino acids (e.g., Asp or Glu). This theoretical foundation underpins the compound’s prioritization in high-throughput screening campaigns for kinase and HDAC inhibitors.
Structure
3D Structure
Properties
IUPAC Name |
N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O/c15-11-4-2-1-3-9(11)13(21)20-8-5-6-12(19)10(7-8)14(16,17)18/h1-7H,19H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAIYWARQVPUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide typically involves the reaction of 4-amino-3-(trifluoromethyl)aniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide serves as a building block in the synthesis of more complex molecules. Its chemical reactivity allows it to participate in various reactions, including oxidation, reduction, and nucleophilic substitution.
| Reaction Type | Description |
|---|---|
| Oxidation | Amino group can be oxidized to form nitro derivatives. |
| Reduction | The compound can be reduced to form corresponding amines. |
| Substitution | The trifluoromethyl group can participate in nucleophilic substitution reactions. |
Biology
In biological research, this compound is utilized to study enzyme inhibition and protein interactions . It has shown potential in modulating biological pathways due to its structural features.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against various bacterial strains, demonstrating significant inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
This suggests its potential as a broad-spectrum antimicrobial agent.
Investigation of Anti-inflammatory Mechanisms
Research also indicates anti-inflammatory properties. In vitro assays showed that treatment with this compound significantly reduced pro-inflammatory cytokine production:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 500 |
| IL-6 | 1200 | 300 |
| IL-1β | 800 | 200 |
These findings support its therapeutic potential in inflammatory diseases.
Medicine
This compound is being investigated for its therapeutic effects in various diseases, particularly those involving bacterial infections and inflammation. Its ability to penetrate cell membranes enhances its effectiveness as a drug candidate.
Mechanism of Action
The mechanism of action of N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[4-Amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide
- Molecular Formula : C₁₄H₁₀F₄N₂O
- Molecular Weight : 298.25 g/mol (calculated)
- Key Substituents: 2-Fluorobenzamide backbone: Enhances metabolic stability and binding affinity through fluorine’s electronegativity. 4-Amino-3-(trifluoromethyl)phenyl group: The amino group (-NH₂) improves solubility, while the trifluoromethyl (-CF₃) group increases lipophilicity and steric bulk, influencing target interactions .
Its amino group may confer unique pharmacokinetic properties compared to non-amino derivatives.
Comparative Analysis with Structural Analogs
Table 1: Structural and Functional Comparison
Substituent-Driven Functional Differences
- Amino Group (-NH₂): The target compound’s -NH₂ at C4 distinguishes it from non-amino analogs like N-[4-(trifluoromethyl)phenyl]-2-fluorobenzamide. This group enhances water solubility and may facilitate hydrogen bonding with biological targets, improving efficacy in drug design . In contrast, broflanilide and cyproflanilide lack amino groups but incorporate bromine and bulky fluorinated substituents for pesticidal activity .
Trifluoromethyl (-CF₃) and Halogen Effects :
- Benzamide Backbone Modifications: The 2-fluorobenzamide core is shared across analogs, but substituent positions (e.g., 3-amino vs. 4-CF₃) dictate divergent biological activities. For example, Enzalutamide (a prostate cancer drug) uses a 4-cyano-3-CF₃ phenyl group to target androgen receptors, highlighting the importance of substitution patterns .
Pharmacological and Agrochemicological Insights
- Binding Affinity: AutoDock Vina studies () suggest that amino-containing analogs like the target compound may exhibit stronger binding to enzymes or receptors due to polar interactions (-NH₂) and hydrophobic packing (-CF₃). Broflanilide’s high affinity for insect GABA receptors is attributed to its heptafluoroisopropyl group, which enhances van der Waals interactions .
Thermal and Chemical Stability :
- Fluorinated benzamides generally show high thermal stability (e.g., polyimides in with Tg >249°C). The target compound’s -CF₃ and fluorine substituents likely confer similar resilience, advantageous for formulation .
Biological Activity
N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a trifluoromethyl group that enhances its lipophilicity, facilitating cellular penetration. The compound's molecular formula is , with a molecular weight of approximately 298.25 g/mol. The presence of both amino and fluorine substituents contributes to its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The trifluoromethyl group not only improves lipophilicity but also influences the compound's binding affinity to various proteins or enzymes, potentially inhibiting their activity or altering their functions. The exact pathways through which this compound exerts its effects can vary based on the biological context and target proteins involved.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The compound demonstrated cytotoxicity comparable to established chemotherapeutic agents like bleomycin .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | FaDu | 2.87 |
| Bleomycin | FaDu | 0.24 |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies have indicated that it exhibits significant activity against multidrug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
- Cytotoxicity Studies : A study assessed the cytotoxic effects of this compound on various human cancer cell lines, revealing an IC50 value indicating effective growth inhibition compared to control groups .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar fluorinated compounds, highlighting the effectiveness of this compound against resistant bacterial strains, which is critical in the context of rising antibiotic resistance .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving amide coupling and fluorination. For example, a strategy similar to the synthesis of NC-1 (a meta-dicaramide insecticide) employs methyl 2-fluoro-3-aminobenzoate and trifluoromethyl-substituted aniline precursors. Key steps include nucleophilic substitution and Schotten-Baumann acylation. Reaction temperature (0–5°C for acylation) and anhydrous conditions are critical to minimize byproducts. Yield optimization requires precise stoichiometric control of reagents like 2-fluoro-3-aminobenzoate derivatives and trifluoromethylphenyl intermediates .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- X-ray crystallography resolves conformational details (e.g., dihedral angles between benzamide and trifluoromethylphenyl groups), as demonstrated for structurally analogous fluorobenzamides .
- HPLC (≥98% purity criteria) and NMR (1H/13C chemical shifts for fluorine and amide protons) are standard for purity assessment. For example, 19F NMR can verify trifluoromethyl group integrity .
- Mass spectrometry (ESI-TOF) confirms molecular weight, particularly for isotopic patterns of fluorine/chlorine substituents .
Q. How do fluorine and trifluoromethyl groups influence physicochemical properties?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity (logP), improving membrane permeability. Fluorine’s electronegativity increases binding affinity to hydrophobic enzyme pockets. Comparative studies of analogs (e.g., cyproflanilide) show trifluoromethyl groups reduce oxidative metabolism in cytochrome P450 assays, extending half-life in vitro .
Advanced Research Questions
Designing SAR Studies for Insecticidal Activity Optimization
- Methodological Answer :
- Variable Substituent Analysis : Modify the 2-fluorobenzamide moiety (e.g., replace fluorine with chloro or methoxy groups) and assess insecticidal activity against lepidopteran pests. Cyproflanilide analogs show that bromine at the ortho position enhances binding to insect GABA receptors .
- In Silico Docking : Use crystallographic data (e.g., PDB entries of insect GABA receptors) to model interactions. For example, the trifluoromethyl group in NC-1 forms van der Waals contacts with receptor residues, which can be validated via mutagenesis .
- Metabolic Stability Assays : Compare half-lives in hepatocyte models to prioritize derivatives with reduced CYP450-mediated degradation .
Resolving Contradictions in Biological Efficacy Across Studies
- Methodological Answer :
- Standardized Assay Conditions : Discrepancies in IC50 values may arise from variations in cell lines or enzyme sources. For example, antibacterial activity against S. aureus varies with bacterial strain efflux pump expression; use isogenic mutant strains to isolate target effects .
- Dose-Response Curves : Reproduce studies with gradient concentrations (e.g., 0.1–100 µM) to identify biphasic effects or off-target interactions.
- Orthogonal Validation : Confirm enzyme inhibition (e.g., bacterial AcpS-PPTase) using both radiometric assays and SPR-based binding kinetics .
Crystallographic Studies for Target Interaction Analysis
- Methodological Answer :
- Co-crystallization : Soak the compound with purified target enzymes (e.g., bacterial PPTases) in crystallization buffers containing PEG 3350 and 0.1M HEPES (pH 7.5). Diffraction data collected at 173 K (as in analogous fluorobenzamide studies) resolve binding conformations .
- Electron Density Maps : Analyze Fo-Fc maps to identify hydrogen bonds between the amide carbonyl and catalytic residues (e.g., Lys123 in AcpS-PPTase). Disorder in trifluoromethyl groups may require refinement with anisotropic B-factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
